Regulatory Identity: USP Pharmaceutical Analytical Impurity (PAI) Status
16alpha,17,21-Trihydroxypregna-1,4,9(11)-triene-3,20-dione 21-acetate is formally listed as a USP Pharmaceutical Analytical Impurity (PAI) under Catalog No. 1A01270, designated for budesonide impurity profiling . In contrast, the structurally related 16α-hydroxyprednisolone acetate (CAS 86401-80-1) and 16α-hydroxyprednisolone (CAS 13951-70-7) carry distinct impurity designations (e.g., Budesonide EP Impurity A for CAS 13951-70-7) [1]. The regulatory assignment of CAS 77017-20-0 as a specifically traceable budesonide-related impurity standard means that analytical methods validated against this compound produce evidence directly acceptable for ANDA submissions referencing the same impurity designation, whereas substitution with a different impurity standard—even one of similar structure—generates a regulatory traceability gap that must be independently bridged [1].
| Evidence Dimension | Regulatory impurity designation |
|---|---|
| Target Compound Data | USP PAI (Catalog 1A01270); Budesonide Impurity 12 / Impurity 33 / Impurity 36 |
| Comparator Or Baseline | 16α-Hydroxyprednisolone (CAS 13951-70-7): Budesonide EP Impurity A. 16α-Hydroxyprednisolone acetate (CAS 86401-80-1): No USP budesonide impurity assignment identified. |
| Quantified Difference | Distinct regulatory identity; non-interchangeable in compendial methods |
| Conditions | USP-NF and EP budesonide monographs; ANDA quality control context |
Why This Matters
Procurement of the correct PAI designation determines whether analytical data are directly usable for regulatory filing without additional cross-validation studies.
- [1] SynZeal. Budesonide EP Impurity A (CAS 13951-70-7). https://www.synzeal.com (accessed 2026-05-03). View Source
